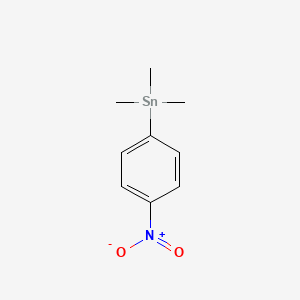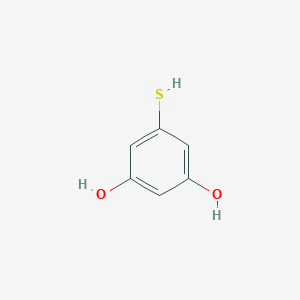
N''-CYCLOPROPYLGUANIDINE; SULFURIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N''-CYCLOPROPYLGUANIDINE; SULFURIC ACID is a chemical compound that combines the guanidine functionality with a cyclopropyl group and sulfate as the counterion. Guanidines are known for their presence in various natural products, pharmaceuticals, and biochemical processes. The addition of a cyclopropyl group can enhance the compound’s stability and reactivity, making it valuable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N''-CYCLOPROPYLGUANIDINE; SULFURIC ACID typically involves the guanylation of cyclopropylamine with a guanylating agent such as carbodiimides or thioureas. One common method is the reaction of cyclopropylamine with cyanamide in the presence of a catalyst like scandium (III) triflate under mild conditions . Another approach involves the use of di(imidazole-1-yl)methanimine as a guanylating reagent, which reacts with cyclopropylamine to form the desired guanidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale guanylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N''-CYCLOPROPYLGUANIDINE; SULFURIC ACID undergoes various chemical reactions, including:
Oxidation: The guanidine group can be oxidized to form guanidinium salts.
Reduction: Reduction reactions can convert the guanidine group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions often use alkyl halides or acyl chlorides as substrates.
Major Products Formed
Oxidation: Guanidinium salts.
Reduction: Amines.
Substitution: Substituted guanidines with various functional groups.
Applications De Recherche Scientifique
N''-CYCLOPROPYLGUANIDINE; SULFURIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocycles and other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of N''-CYCLOPROPYLGUANIDINE; SULFURIC ACID involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The cyclopropyl group may enhance the compound’s binding affinity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methylguanidine sulfate
- N-ethylguanidine sulfate
- N-phenylguanidine sulfate
Uniqueness
N''-CYCLOPROPYLGUANIDINE; SULFURIC ACID is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity compared to other guanidine derivatives .
Propriétés
Numéro CAS |
437613-21-3 |
|---|---|
Formule moléculaire |
C4H11N3O4S |
Poids moléculaire |
197.22 g/mol |
Nom IUPAC |
2-cyclopropylguanidine;sulfuric acid |
InChI |
InChI=1S/C4H9N3.H2O4S/c5-4(6)7-3-1-2-3;1-5(2,3)4/h3H,1-2H2,(H4,5,6,7);(H2,1,2,3,4) |
Clé InChI |
SSHWJSLWQRXJGM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N=C(N)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Pyridine, 1,2,3,6-tetrahydro-1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-, (3S)-](/img/structure/B8669417.png)




![7-(6,7-dimethoxyquinolin-4-yloxy)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B8669453.png)



![Benzoic acid, 2-[[[(4-methylphenyl)amino]acetyl]amino]-](/img/structure/B8669475.png)

